molecular formula C6H12N2O B028982 Isonipecotamide CAS No. 39546-32-2

Isonipecotamide

Cat. No. B028982
CAS RN: 39546-32-2
M. Wt: 128.17 g/mol
InChI Key: DPBWFNDFMCCGGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isonipecotamide and its derivatives involves several innovative approaches. One method described involves the cascade [1 + 5] cycloaddition of isonitriles to N-formylmethyl-substituted enamides, followed by aerobic oxidative aromatization and acyl transfer reaction. This process efficiently affords substituted pyridines, demonstrating the versatility of isonipecotamide in synthetic chemistry (Lei et al., 2013).

Molecular Structure Analysis

The molecular structure of isonipecotamide has been extensively studied, revealing its capability to form stable hydrogen-bonded structures with various acids. Research has shown that isonipecotamide forms proton-transfer compounds with aromatic dicarboxylic acids, leading to one-dimensional and three-dimensional hydrogen-bonded structures (Smith & Wermuth, 2011).

Chemical Reactions and Properties

Isonipecotamide's reactivity has been demonstrated in its ability to form proton-transfer compounds with different acids, showcasing diverse chemical reactions and properties. For example, its reaction with nitro-substituted benzoic acids highlights its utility in molecular assembly through hydrogen-bonding (Smith & Wermuth, 2010).

Physical Properties Analysis

The research has focused on the characterization of the hydrogen-bonded structures formed by isonipecotamide, rather than its isolated physical properties. These studies emphasize the compound's role in generating stable crystalline solids through specific interactions (Smith & Wermuth, 2012).

Chemical Properties Analysis

The chemical properties of isonipecotamide are closely tied to its ability to participate in proton-transfer reactions and form stable hydrogen-bonded networks. Its behavior in these reactions suggests a wide range of applications in designing novel materials and catalysts (Smith & Wermuth, 2013).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    Isonipecotamide is utilized in the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives. These compounds are significant building blocks in medicinal chemistry and drug discovery (Košak, Brus, & Gobec, 2014).

  • Structural Biology Research

    Proton-transfer compounds of isonipecotamide with aromatic dicarboxylic acids form hydrogen-bonded structures. These structures demonstrate the compound's potential in structural biology research (Smith & Wermuth, 2011).

  • Antagonist of Integrins

    Isonipecotamide is a potent antagonist of alphavbeta3/alphavbeta5 integrins, showing excellent selectivity versus alpha(IIb)beta3, which is significant in the study of cell adhesion and migration (De Corte et al., 2004).

  • Generation of Hydrogen-Bonded Systems

    It can generate chemically stable hydrogen-bonded systems, particularly with aromatic carboxylate anions. This property is useful in generating crystalline solids for various applications (Smith & Wermuth, 2012).

  • Local Anesthetic Properties

    Isonipecotamide (under the name isonipecaine) has considerable local anesthetic properties and may be used against cardiac arrhythmias and for treating and preventing toxicity (Way, 1946).

  • Potential Dual Function Antithrombotic Drug

    Isonipecotamide derivatives show potential as dual-function antithrombotic drugs by inhibiting factor Xa and platelet aggregation (de Candia et al., 2009).

Safety And Hazards

Isonipecotamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBWFNDFMCCGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068182
Record name 4-Piperidinecarboxamide
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Piperidinecarboxamide

CAS RN

39546-32-2
Record name 4-Piperidinecarboxamide
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Record name 4-Piperidinecarboxamide
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Record name Isonipecotamide
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Record name 4-Piperidinecarboxamide
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Record name Piperidine-4-carboxamide
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Record name 4-PIPERIDINECARBOXAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 2-{[6-[2-(benzyloxy)phenyl]-3-cyano-4-(methylsulfinyl)-2-pyridinyl]-oxy}acetamide (500 mg, 1.19 mmol), which was obtained in the step (4) of Example 34-1, and isonipecotamide (228 mg, 1.78 mmol) in DMF (2 mL) was stirred at 130° C. for 5 hrs. After cooled to room temperature, the mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to give 1-{2-(2-amino-2-oxoethoxy)-6-[2-(benzyloxy)phenyl]-3-cyano-4-pyridinyl}-4-piperidinecarboxamide as a solid (485 mg, yield; 84%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
2-{[6-[2-(benzyloxy)phenyl]-3-cyano-4-(methylsulfinyl)-2-pyridinyl]-oxy}acetamide
Quantity
500 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride 232 gm (molar ratio thionyl chloride: piperidine-4-carboxamide is 2.53:1) is taken in a 500 ml four-necked reaction flask, fitted with glass agitator and a condenser. A vent is provided at the condenser top passing through a 10% diluted solution of caustic lye to neutralize the vent gases. Piperidine-4-carboxamide 100 gm is added lot wise with continuous stirring over a period of 30 minutes, temperature increased from 32° to 65° C. due to the exothermicity of the reaction. The reaction mixture is maintained at 65°-70° C. for 3-4 hours and a sample is drawn and analyzed, 4-cyanopiperidine 94.78% Area, Piperidine-4-carboxamide=Nil is obtained. The reaction mass is cooled to room temperature and poured over 400 gm crushed ice by maintaining the temperature at 0°-10° C. Then, 160 gm (46% solution) caustic lye is added to the above mass while maintaining the temperature between 15°-20° C. and the pH is adjusted between 12 and 13. The alkaline reaction mass is extracted with (400 ml×4) toluene. The organic layer is separated and the solvent is recovered by atmospheric distillation. The concentrated mass is distilled under high vacuum (4-6 mm Hg) to obtain 52.5 gm (molar yield=61%) 4-cyanopipeiridne with purity 99.75%.
Quantity
232 g
Type
reactant
Reaction Step One
[Compound]
Name
diluted solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-(3-methyl-phenyl-amino)-1-phenylmethyl)-4-piperidine-carbonitrile (15.48 g) was dissolved in 77 ml conc. sulfuric acid and stirred for 18 h at room temperature. After cooling to room temperature, the reaction mixture was poured on ice and adjusted to pH 10 by addition of 30% aqueous ammonium hydroxide and extracted three times with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and evaporated to yield off-white crystalls of 4-(3-methyl-phenyl-amino)-1-phenylmethyl)-4-piperidine-carboxamide (14.46), m.p. 106.1-108.6° C.
Quantity
15.48 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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